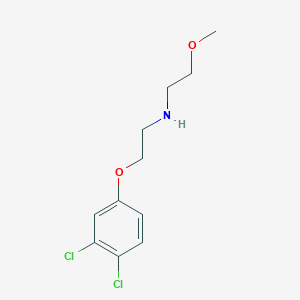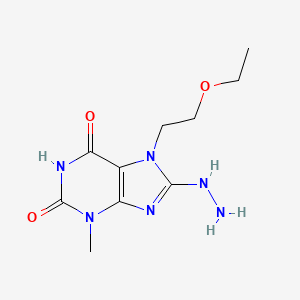
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of purine derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act through multiple pathways. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione also modulates the activity of ion channels and receptors involved in pain perception and neuroprotection.
Biochemical and Physiological Effects:
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. These effects may contribute to the potential therapeutic benefits of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its synthetic nature, which allows for easy and reproducible synthesis. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of novel formulations or delivery methods to enhance its bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential side effects.
Conclusion:
In conclusion, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. Although there are limitations to its bioavailability, further studies are needed to explore its potential therapeutic benefits and future directions for its development.
Synthesemethoden
The synthesis of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 2-acetylamino-6-chloropurine with ethoxyethyl hydrazine, followed by the reaction with methyl isocyanate. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, neuropathic pain, and glioblastoma. In preclinical studies, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has shown anti-inflammatory, neuroprotective, and anti-tumor effects.
Eigenschaften
IUPAC Name |
7-(2-ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c1-3-19-5-4-16-6-7(12-9(16)14-11)15(2)10(18)13-8(6)17/h3-5,11H2,1-2H3,(H,12,14)(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOPAUUMLXQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)
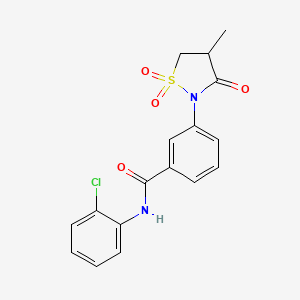

![butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5228995.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)

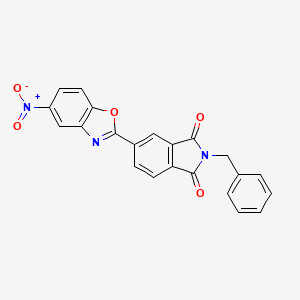
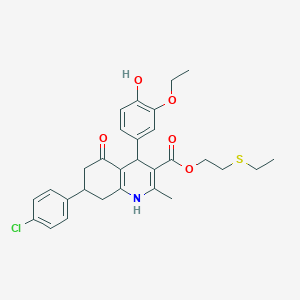
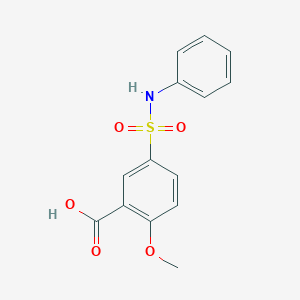

![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)

